3-(1,4-Dimethyl-1h-pyrazol-5-yl)propanoic acid
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Overview
Description
3-(1,4-Dimethyl-1H-pyrazol-5-yl)propanoic acid is a chemical compound with the molecular formula C8H12N2O2 It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,4-Dimethyl-1H-pyrazol-5-yl)propanoic acid typically involves the reaction of 1,4-dimethyl-1H-pyrazole with a suitable propanoic acid derivative. One common method involves the use of esterification reactions, where the pyrazole derivative is reacted with a propanoic acid ester in the presence of a strong acid catalyst . The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(1,4-Dimethyl-1H-pyrazol-5-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides, amines, or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
3-(1,4-Dimethyl-1H-pyrazol-5-yl)propanoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(1,4-Dimethyl-1H-pyrazol-5-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparison with Similar Compounds
Similar Compounds
1,3,4,5-Tetraaryl-2-pyrazoline: A pyrazole derivative with similar structural features and biological activities.
Pyrrolo[3,4-c]pyrazole-4,6-dione:
Uniqueness
3-(1,4-Dimethyl-1H-pyrazol-5-yl)propanoic acid is unique due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and biological activity. This makes it a valuable compound for the development of new drugs and materials .
Properties
IUPAC Name |
3-(2,4-dimethylpyrazol-3-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-6-5-9-10(2)7(6)3-4-8(11)12/h5H,3-4H2,1-2H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIQWYZHMHHHKJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1)C)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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